![molecular formula C16H19N3O2 B4880237 methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)
methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has attracted significant attention in scientific research. This compound belongs to the class of imidazole-containing molecules, which are widely used in medicinal chemistry due to their diverse biological activities. Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been studied for its potential applications in various fields, including drug discovery, material science, and biochemistry.
Mechanism of Action
The mechanism of action of methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate involves the inhibition of tubulin polymerization, which is essential for the proper functioning of the cytoskeleton in cells. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that rely on microtubule dynamics.
Biochemical and Physiological Effects:
Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been shown to exhibit potent antitumor activity in vitro and in vivo. This compound has also been reported to have anti-inflammatory and analgesic effects in animal models. However, the exact biochemical and physiological effects of this compound are still under investigation.
Advantages and Limitations for Lab Experiments
Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a high yield. It also exhibits potent biological activity, which makes it a promising lead compound for drug discovery. However, the limitations of this compound include its low solubility and potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. One potential area of investigation is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the potential applications of this compound in material science and biochemistry warrant further investigation.
Scientific Research Applications
Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and subsequent cell death.
properties
IUPAC Name |
methyl 4-butyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-5-10-18-12-8-6-7-9-13(12)19-14(15(20)21-3)11(2)17-16(18)19/h6-9H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDZWMWXFZXBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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